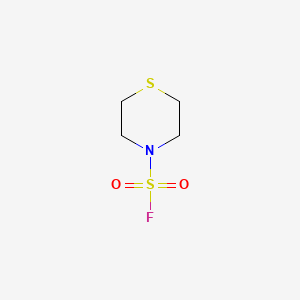

Thiomorpholine-4-sulfonyl fluoride

Description

Structure

3D Structure

Properties

IUPAC Name |

thiomorpholine-4-sulfonyl fluoride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8FNO2S2/c5-10(7,8)6-1-3-9-4-2-6/h1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLSDFXWQOQQZAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1S(=O)(=O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8FNO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Fundamental Principles and Significance of Sulfonyl Fluorides in Chemical Research

Conceptual Framework of the Sulfonyl Fluoride (B91410) Functional Group

The sulfonyl fluoride moiety is characterized by a sulfur atom in its highest oxidation state (+6) double-bonded to two oxygen atoms, single-bonded to a carbon or other atom, and single-bonded to a fluorine atom. This arrangement confers a unique set of properties that distinguish it from other sulfonyl halides, such as sulfonyl chlorides (-SO₂Cl).

A key feature of the sulfonyl fluoride group is its remarkable stability under a wide range of conditions. rsc.org The sulfur-fluorine (S-F) bond is exceptionally strong and resistant to both oxidation and reduction. rsc.orggoogle.com This stability allows the -SO₂F group to remain inert during various chemical transformations, making it a reliable component in complex molecule synthesis. nsf.gov However, this kinetic stability is paired with a potent, latent electrophilic reactivity that can be "unleashed" under specific, controlled conditions. nsf.govnih.govnih.gov This "on-demand" reactivity is a hallmark of click chemistry, where reactions are modular, high-yielding, and generate minimal byproducts. nih.gov

The reactivity of sulfonyl fluorides is centered on nucleophilic substitution at the sulfur atom. Unlike sulfonyl chlorides, which can undergo reductive collapse, sulfonyl fluorides exclusively react via substitution at the sulfur center. nih.govsigmaaldrich.com This chemoselectivity is a significant advantage in synthetic chemistry. sigmaaldrich.com The reactivity of the sulfonyl fluoride can be triggered by specific activators, such as hydrogen-bond donors or Lewis acids, which facilitate the departure of the fluoride ion. rsc.org

Chemical Reactivity and Mechanistic Elucidation of Thiomorpholine 4 Sulfonyl Fluoride

Reaction Pathways of the Thiomorpholine-4-sulfonyl Fluoride (B91410) Moiety.sigmaaldrich.comresearchgate.netresearchgate.netthieme-connect.com

The reactivity of the thiomorpholine-4-sulfonyl fluoride moiety is a subject of significant interest, particularly in the context of "click" chemistry, a concept that emphasizes rapid, reliable, and high-yield reactions. sigmaaldrich.comresearchgate.net Sulfonyl fluorides, including this compound, are recognized for their unique balance of stability and reactivity. sigmaaldrich.comresearchgate.netacs.org This balance makes them valuable reagents in various chemical transformations, from organic synthesis to chemical biology. sigmaaldrich.comresearchgate.netacs.org

The robust nature of the sulfur-fluorine bond contributes to the stability of sulfonyl fluorides, making them resistant to hydrolysis and thermolysis. nih.govenamine.net However, this stability does not render them inert. Under appropriate conditions, they readily react with nucleophiles, undergoing what is known as Sulfur(VI) Fluoride Exchange (SuFEx) reactions. sigmaaldrich.comresearchgate.net These reactions are characterized by their efficiency and the stability of the resulting bonds, making them a cornerstone of modern connective chemistry. researchgate.net

The reactivity of the this compound moiety is influenced by several factors, including the nature of the nucleophile, the reaction conditions, and the presence of catalysts. theballlab.comacs.org The inherent properties of the thiomorpholine (B91149) ring can also play a role in modulating the reactivity of the sulfonyl fluoride group.

Nucleophilic Substitution Reactivity with Heteroatom Nucleophiles.researchgate.netrsc.org

This compound, as a class of sulfonyl fluorides, exhibits characteristic reactivity towards heteroatom nucleophiles such as amines and alcohols. These reactions typically proceed via nucleophilic substitution at the electrophilic sulfur center, leading to the displacement of the fluoride ion and the formation of a new bond between the sulfur and the heteroatom of the nucleophile. acs.org

The reaction with amines, for instance, yields stable sulfonamides. acs.org This transformation is of particular importance in medicinal chemistry and drug discovery, as the sulfonamide functional group is a common motif in many biologically active compounds. acs.org The reaction conditions for these substitutions can be tuned to achieve high yields and selectivity. For example, the use of a base is often employed to deprotonate the amine nucleophile, thereby increasing its nucleophilicity and facilitating the attack on the sulfonyl fluoride. rsc.org

Similarly, the reaction with alcohols or their corresponding alkoxides can lead to the formation of sulfonate esters. The reactivity in these cases can be influenced by the steric and electronic properties of both the alcohol and the sulfonyl fluoride.

The general scheme for the nucleophilic substitution reaction of this compound with heteroatom nucleophiles can be represented as follows:

The table below summarizes the reactivity of sulfonyl fluorides with common heteroatom nucleophiles and the resulting products.

| Nucleophile | Product | General Reaction Conditions |

|---|---|---|

| Primary Amines (R-NH2) | N-Substituted Sulfonamides | Base-catalyzed |

| Secondary Amines (R2NH) | N,N-Disubstituted Sulfonamides | Base-catalyzed |

| Alcohols (R-OH) | Sulfonate Esters | Base-catalyzed or under acidic conditions |

| Phenols (Ar-OH) | Aryl Sulfonate Esters | Base-catalyzed |

Selective Reactivity Profiles of Different Sulfonyl Fluoride Classes.enamine.net

The reactivity of sulfonyl fluorides can vary significantly depending on their structural class, which includes alkyl, aryl, and sulfamoyl fluorides. enamine.net This variation allows for the design of selective covalent binders and probes in chemical biology. enamine.net

Aryl sulfonyl fluorides, for example, are generally more reactive than alkyl sulfonyl fluorides due to the electron-withdrawing nature of the aryl group, which increases the electrophilicity of the sulfur center. nih.gov Conversely, the electron-donating nature of an alkyl group can decrease reactivity. Sulfamoyl fluorides, where the sulfur is attached to a nitrogen atom, exhibit their own distinct reactivity profile. enamine.net

Recent studies have focused on profiling the hydrolytic stability and reactivity of various sulfonyl fluorides to understand these differences better. For instance, some substituted benzene (B151609) sulfonyl fluorides have been found to possess a balanced reactivity, being stable enough to resist hydrolysis while remaining sufficiently active towards nucleophiles. enamine.net In contrast, less reactive fluorosulfonates have been reported to show better reactivity with the phenolic hydroxy group of tyrosine residues in proteins compared to sulfonyl fluorides and sulfamoyl fluorides. enamine.net

This selective reactivity is crucial for applications such as covalent drug design, where the goal is to target specific amino acid residues within a protein. enamine.net Sulfonyl fluorides are known to react with a range of nucleophilic amino acid residues, including tyrosine, lysine (B10760008), histidine, serine, and threonine. enamine.net The ability to tune the reactivity of the sulfonyl fluoride allows for greater control over which residues are modified.

The following table provides a comparative overview of the general reactivity of different classes of sulfonyl fluorides.

| Sulfonyl Fluoride Class | General Reactivity | Typical Applications |

|---|---|---|

| Aryl Sulfonyl Fluorides | Generally higher reactivity due to electron-withdrawing aryl groups. | Covalent inhibitors, chemical probes. nih.gov |

| Alkyl Sulfonyl Fluorides | Generally lower reactivity compared to aryl sulfonyl fluorides. | Building blocks in synthesis. chemrxiv.org |

| Sulfamoyl Fluorides | Distinct reactivity profile, often used for specific biological targets. | Selective covalent binders. enamine.net |

| Fluorosulfonates | Less reactive than sulfonyl fluorides, showing selectivity for certain nucleophiles like tyrosine. enamine.net | Selective protein modification. nih.gov |

Detailed Mechanistic Investigations.enamine.nettandfonline.comresearchgate.net

Understanding the reaction mechanisms of this compound is crucial for predicting its reactivity and for the rational design of new synthetic methodologies. Mechanistic studies often involve a combination of experimental techniques and computational modeling.

Analysis of Addition-Elimination and Direct Substitution Mechanisms.enamine.nettandfonline.com

The nucleophilic substitution at a sulfonyl fluoride can, in principle, proceed through two primary mechanistic pathways: a direct substitution (SN2-like) mechanism or an addition-elimination mechanism involving a pentacoordinate sulfur intermediate. nih.gov

In a direct substitution mechanism , the nucleophile attacks the sulfur atom, and the fluoride leaving group departs in a single, concerted step. nih.gov

In an addition-elimination mechanism , the nucleophile first adds to the sulfur atom to form a trigonal bipyramidal intermediate. nih.gov This intermediate then eliminates the fluoride ion in a subsequent step to form the final product.

Computational studies have been instrumental in distinguishing between these pathways. For the reaction of aromatic sulfonyl fluorides with amines, some theoretical investigations suggest that the reaction proceeds through an addition-elimination pathway. nih.gov However, other computational work on Ca(NTf2)2-mediated SuFEx reactions supports a concerted SN2-like process, as no stable five-coordinate sulfur(VI) intermediate was located on the computed reaction coordinate. acs.org The exact mechanism can be influenced by the specific reactants, catalysts, and solvent conditions. For instance, the presence of a Lewis acid catalyst like Ca(NTf2)2 can significantly alter the energetics of the transition state and favor a concerted pathway. acs.org

Computational Studies on Reaction Energetics and Intermediates.tandfonline.comresearchgate.net

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for elucidating the detailed energetics and structures of intermediates and transition states in reactions involving sulfonyl fluorides. researchgate.netnih.gov These studies provide insights into reaction barriers, the stability of intermediates, and the role of catalysts.

For example, DFT calculations have been used to investigate the mechanism of palladium-catalyzed cyclopropanation of alkenes using alkyl sulfonyl fluorides. chemrxiv.org These studies revealed that the SN2-type oxidative addition of the C–SO2F bond is the turnover-limiting and diastereoselectivity-determining step. chemrxiv.org

In the context of SuFEx reactions, computational studies have explored the role of catalysts like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) and have investigated different mechanistic proposals, such as the activation of silyl (B83357) ethers versus the direct activation of the sulfonyl fluoride. theballlab.com DFT calculations have also been employed to study the activation of sulfonyl fluorides by nickel complexes, revealing that both S–F and C–S bond activation pathways are plausible. researchgate.netacs.org

The table below summarizes key findings from computational studies on sulfonyl fluoride reactivity.

| Reaction | Computational Method | Key Findings | Reference |

|---|---|---|---|

| Ca(NTf2)2-mediated SuFEx | DFT | Supports a concerted SN2-like mechanism over an addition-elimination pathway. | acs.org |

| Pd-catalyzed cyclopropanation | DFT | SN2-type C–SO2F oxidative addition is the rate-limiting step. | chemrxiv.org |

| Ni-catalyzed activation | DFT | Both S–F and C–S bond activation pathways are energetically reasonable. | researchgate.netacs.org |

| Formation of aryl sulfonyl fluorides | DFT | Elucidated the role of a Bi(III) catalyst in SO2 insertion. | researchgate.netnih.gov |

Reactivity in Specific Bond-Forming Reactions.acs.org

Beyond simple nucleophilic substitutions, this compound and other sulfonyl fluorides participate in a variety of specific bond-forming reactions, highlighting their versatility in organic synthesis.

For instance, sulfonyl fluorides have been employed in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where they act as electrophiles. researchgate.net This demonstrates that under the right catalytic conditions, the typically strong C–S bond in aryl sulfonyl fluorides can be activated for C–C bond formation. researchgate.net

Alkyl sulfonyl fluorides have shown unique ambiphilic reactivity in palladium(II)-catalyzed cyclopropanation of unactivated alkenes. chemrxiv.org In this transformation, the sulfonyl fluoride group acts as both an acidifying group to facilitate the formation of a nucleophilic carbon and as an internal oxidant in a subsequent oxidative addition step. chemrxiv.org

Furthermore, visible-light-mediated reactions have been developed for the sulfonylation of anilines using sulfonyl fluorides, offering a mild and efficient method for synthesizing sulfonylanilines. frontiersin.org Mechanistic studies suggest that this reaction proceeds through the formation of a sulfonyl radical intermediate. frontiersin.org

The reactivity of sulfonyl fluorides has also been harnessed in multicomponent reactions, allowing for the rapid construction of complex molecular architectures from simple starting materials. researchgate.net These examples underscore the expanding scope of sulfonyl fluoride chemistry and the potential for this compound to be utilized in a wide range of innovative bond-forming transformations.

Applications of Thiomorpholine 4 Sulfonyl Fluoride in Organic Synthesis Research

Utilization as a Synthetic Building Block and Reagent

The structure of thiomorpholine-4-sulfonyl fluoride (B91410) makes it an effective building block and reagent for introducing the thiomorpholine (B91149) sulfonyl motif into various molecular scaffolds. This has proven particularly useful in creating structurally diverse compounds for chemical biology and medicinal chemistry research.

Thiomorpholine-4-sulfonyl fluoride serves as a key connector in modular synthesis, particularly within the framework of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. researchgate.netnih.gov This strategy allows for the reliable formation of strong covalent bonds between molecular fragments under mild conditions. nih.govgoogle.com The reagent acts as a versatile tetrahedral connector, enabling the rapid assembly of complex architectures from simpler precursors. nih.gov

Through SuFEx reactions, the fluoride atom on the sulfonyl group can be displaced by various nucleophiles. This reactivity allows for the construction of more complex derivatives such as sulfonimidamides, sulfoximines, and sulfonimidates, which are otherwise prepared through more arduous synthetic routes. nih.gov The thiomorpholine moiety itself can be a desirable structural element in drug discovery, and this reagent provides a direct method for its incorporation.

Table 1: Examples of Molecular Connections via Sulfonyl Fluoride Chemistry

| Reaction Type | Connecting Hub | Resulting Linkage | Significance |

|---|---|---|---|

| Sulfur(VI) Fluoride Exchange (SuFEx) | R-SO₂F | S-N, S-O, S-C | Modular assembly of complex molecules. researchgate.netnih.gov |

| Reaction with Amines | This compound | Sulfonamide | Formation of stable linkages in bioactive compounds. |

| Reaction with Phenols | This compound | Sulfonate Ester | Creation of key connections in polymer and materials science. researchgate.net |

While direct use of this compound to form new heterocyclic rings is less documented, its derivatives play a significant role in N-heterocycle synthesis. researchgate.net The core thiomorpholine structure is itself a saturated N-heterocycle, and its incorporation can modify the physicochemical properties of a parent molecule, such as lipophilicity and metabolic stability. ethernet.edu.et

Furthermore, reagents derived from the thiomorpholine scaffold are utilized in cyclization reactions. For instance, bifunctional sulfilimines, which can be prepared from related amino alcohol precursors, react with alkenes in radical-polar crossover annulations to produce a variety of N-heterocycles, including morpholines, piperazines, and oxazepanes. researchgate.net This highlights the utility of the thiomorpholine framework in providing building blocks for more elaborate heterocyclic systems. The stability of the sulfonyl fluoride group allows the thiomorpholine moiety to be carried through multi-step syntheses before being used in a key coupling or transformation step. nih.gov

Contribution to Late-Stage Functionalization (LSF) Methodologies

Late-Stage Functionalization (LSF) is a powerful strategy in medicinal chemistry that allows for the modification of complex, drug-like molecules at a late point in their synthesis. sigmaaldrich.comgoogle.comrsc.org This approach enables the rapid generation of analogues for structure-activity relationship (SAR) studies without resorting to de novo synthesis for each new compound. sigmaaldrich.com

Sulfonyl fluorides, including this compound, are well-suited for LSF due to their unique balance of stability and reactivity. nih.gov They are generally inert to many common reaction conditions, allowing them to be present in a molecule as a "masked" reactive handle. orgsyn.org When desired, the sulfonyl fluoride can be selectively reacted with nucleophiles. This strategy has been employed to diversify drug candidates, improving properties like potency and metabolic stability. google.com For example, the conversion of a phenol (B47542) in a complex molecule to a fluorosulfate (B1228806) or the transformation of a stable sulfonamide into a reactive sulfonyl fluoride demonstrates the power of this approach in modifying bioactive compounds. google.comorgsyn.org

Synthetic Strategies for Functional Group Transformations

This compound and related compounds are instrumental in a range of functional group transformations. The inherent reactivity of the S-F bond is central to these applications.

One notable transformation is deoxyfluorination, where an alcohol is converted into an alkyl fluoride. While this compound itself is not the direct reagent, closely related sulfonimidoyl fluorides, such as N-Tosyl-4-chlorobenzenesulfonimidoyl fluoride (SulfoxFluor), are highly effective. cas.cn The mechanism often involves the initial reaction of the alcohol with the reagent to form a sulfonimidate intermediate, which then undergoes nucleophilic displacement by a fluoride source to yield the final alkyl fluoride product. rsc.org This showcases the potential of S(VI)-F compounds in fluorination chemistry.

The primary transformation involving sulfonyl fluorides is the SuFEx reaction, which is a powerful tool for converting one functional group to another. nih.gov The sulfonyl fluoride group can be transformed into sulfonamides, sulfonate esters, and other sulfur(VI) linkages by reacting it with appropriate nitrogen or oxygen nucleophiles. researchgate.netnih.gov This method avoids the use of more reactive and less stable sulfonyl chlorides, offering a milder and often more selective route for functional group interconversion. nih.gov

Table 2: Functional Group Transformations Using S(VI)-F Reagents

| Starting Material | Reagent Type | Product | Transformation Type |

|---|---|---|---|

| Alcohol (R-OH) | Sulfonimidoyl Fluoride | Alkyl Fluoride (R-F) | Deoxyfluorination cas.cnrsc.org |

| This compound | Amine (R-NH₂) | Sulfonamide | SuFEx Reaction researchgate.net |

| This compound | Phenol (Ar-OH) | Sulfonate Ester | SuFEx Reaction researchgate.net |

| Primary Sulfonamide (R-SO₂NH₂) | Pyrylium (B1242799) Tetrafluoroborate / KF | Sulfonyl Fluoride (R-SO₂F) | S-N to S-F Conversion orgsyn.org |

Research Applications in Chemical Biology

Design and Development of Chemical Probes

The sulfonyl fluoride (B91410) moiety is considered a "privileged covalent warhead" for its utility in creating chemical probes designed to probe enzyme binding sites and explore protein function. nih.gov The design of these probes leverages the fine balance between the compound's stability and its electrophilic reactivity. nih.govrsc.org This allows for the creation of tools that can exist in a biological system long enough to find their target before forming a stable, covalent bond.

A notable example in the development of such probes is the creation of EM12-SF, a sulfonyl fluoride-containing probe designed to investigate cereblon (CRBN), a component of the E3 ubiquitin ligase complex. rsc.orgnih.gov In this case, the sulfonyl fluoride warhead was incorporated into a known ligand for CRBN. The resulting probe could covalently bind to a specific histidine residue within the protein's "sensor loop," effectively blocking its function. nih.gov This allowed researchers to validate the role of CRBN in specific cellular pathways and provided a powerful tool for studying its mode of action. nih.gov The development of such probes expands the capabilities of chemical biology by enabling precise medicinal chemistry design strategies. rsc.org The goal is often to build diverse libraries of these electrophilic compounds to identify new protein targets that are not accessible through traditional methods. whiterose.ac.uk

Covalent Protein Modification and Bioconjugation Strategies

The ability of the sulfonyl fluoride group to form stable covalent bonds with proteins is central to its application in chemical biology. This reactivity is harnessed for bioconjugation, the process of linking molecules together to create new functional hybrids, and for the specific modification of protein targets.

Unlike more common electrophilic "warheads" such as acrylamides, which primarily target cysteine, sulfonyl fluorides exhibit broader reactivity. nih.gov They are known to react with a variety of nucleophilic amino acid side chains, including tyrosine, lysine (B10760008), histidine, serine, threonine, and arginine. enamine.netnih.gov This expanded targeting capability significantly broadens the portion of the proteome that can be investigated with covalent tools.

The reactivity with different amino acids is not uniform. Studies profiling various sulfur(VI) fluorides have shown that the reactivity with amino acid nucleophiles increases in the order of N-Ac-Histidine < Nα-Ac-Lysine < N-Ac-Tyrosine < N-Ac-Cysteine at physiological pH. nih.gov However, the stability of the resulting bond is also a critical factor. While sulfonyl fluorides react with cysteine, the resulting adducts can be unstable. rsc.org In contrast, they form stable sulfonamide or sulfonate ester bonds with lysine and tyrosine, respectively. rsc.org

Specific examples of this targeted reactivity include:

Histidine: The chemical probe EM12-SF was designed to covalently engage a histidine residue (His353) in the sensor loop of cereblon. nih.gov

Lysine: A sulfonyl fluoride derivative, UPR1444, was developed to inhibit a drug-resistant mutant of the Epidermal Growth Factor Receptor (EGFR) by forming a stable sulfonamide bond with the catalytic residue Lys745. nih.gov Similarly, a crystal structure has been obtained showing the covalent modification of a catalytic lysine in Fibroblast Growth Factor Receptor 1 (FGFR1) by a sulfonyl fluoride-containing ATP analog. rsc.org

| Amino Acid Residue | Reactivity with Sulfonyl Fluoride | Reference |

|---|---|---|

| Lysine (Lys) | Forms stable sulfonamide bond | rsc.orgnih.gov |

| Tyrosine (Tyr) | Forms stable sulfonate ester bond | rsc.org |

| Histidine (His) | Reactive; forms stable bond | nih.govnih.gov |

| Serine (Ser) | Reactive | nih.govenamine.net |

| Threonine (Thr) | Reactive | nih.govenamine.net |

| Cysteine (Cys) | Reactive, but resulting adduct can be unstable | rsc.org |

| Arginine (Arg) | Reactive | enamine.netnih.gov |

The predictable reactivity of the sulfonyl fluoride group allows for its use in the selective labeling and functionalization of proteins and other biomolecules. rsc.org Researchers can tune the reactivity of the warhead by modifying its electronic properties to achieve an optimal rate of protein modification while minimizing hydrolysis. rsc.org

This strategy has been employed to create highly efficient and selective affinity labels. In one study, an arylsulfonyl fluoride was identified as a superior protein-reactive group when attached to nanoparticles to create a multivalent probe. nih.gov This probe achieved selective labeling and enrichment of a target protein from a complex cell lysate. nih.gov Mass spectrometry analysis revealed that the sulfonyl fluoride group could target multiple amino acid residues within the ligand's binding site, highlighting its utility for covalently capturing and identifying unknown protein targets. nih.gov

Enabling Tools for Biological System Investigations

Ultimately, the applications of thiomorpholine-4-sulfonyl fluoride and related compounds serve a broader purpose: to act as enabling tools for the investigation of biological systems. nih.gov Their unique chemical properties provide a means to dissect complex biological processes that would be difficult to study with other methods.

By designing probes that covalently bind to specific targets, researchers can perform mode-of-action studies and validate the function of individual proteins within cellular networks. nih.gov Furthermore, the use of sulfonyl fluoride-based probes in chemoproteomic workflows allows for the large-scale identification of novel protein targets within living cells. nih.gov This approach expands the "ligandable proteome," opening up new avenues for drug discovery and a deeper understanding of biology. nih.gov The balanced reactivity and stability of sulfonyl fluorides make them incredibly useful tools for these chemical biology investigations. nih.gov

Compound Information

| Property | Value | Reference |

|---|---|---|

| Compound Name | This compound | americanelements.com |

| CAS Number | 2460750-12-1 | sigmaaldrich.comkolabshop.com |

| Molecular Formula | C4H8FNO2S2 | americanelements.comkolabshop.com |

| Molecular Weight | 185.24 g/mol | americanelements.comsigmaaldrich.com |

Advanced Structural and Conformational Investigations

Spectroscopic Characterization for Structural Elucidation

The structural framework of thiomorpholine-based compounds is typically confirmed through a combination of spectroscopic methods. While specific data for Thiomorpholine-4-sulfonyl fluoride (B91410) is not extensively published, the characteristic spectroscopic features can be inferred from related structures and the constituent functional groups. americanelements.comcymitquimica.com

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are fundamental for mapping the carbon-hydrogen framework. In thiomorpholine (B91149) derivatives, proton signals for the ring typically appear as multiplets in the aliphatic region of the ¹H NMR spectrum. rsc.orgmdpi.com ¹³C NMR provides information on the chemical environment of each carbon atom, with signals corresponding to the methylene (B1212753) groups of the thiomorpholine ring. rsc.orgresearchgate.net The presence of the sulfonyl fluoride group significantly influences the electronic environment, causing shifts in the signals of adjacent nuclei. acs.org ¹⁹F NMR would be critical for confirming the presence and environment of the fluorine atom in Thiomorpholine-4-sulfonyl fluoride. google.comgoogle.com

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify key functional groups. For a compound like this compound, strong characteristic absorption bands would be expected for the sulfonyl group (S=O stretches). In related sulfonamides, asymmetric and symmetric S=O stretching vibrations are typically observed in the ranges of 1300-1350 cm⁻¹ and 1150-1200 cm⁻¹, respectively. smolecule.com

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is employed to determine the precise molecular weight and elemental composition of the compound. researchgate.net The fragmentation pattern observed in the mass spectrum can provide further structural evidence, corroborating the connectivity of the thiomorpholine ring and the sulfonyl fluoride moiety.

| Spectroscopic Data for Related Thiomorpholine Derivatives | |

| Technique | Characteristic Observations |

| ¹H NMR | Signals for the thiomorpholine ring protons typically appear as multiplets. rsc.orgmdpi.com |

| ¹³C NMR | Resonances correspond to the methylene carbons of the heterocyclic ring. rsc.orgresearchgate.net |

| IR Spectroscopy | Strong S=O stretching bands for the sulfone/sulfonyl group are prominent. smolecule.com |

| Mass Spectrometry | Provides exact molecular mass and fragmentation patterns for structural confirmation. researchgate.net |

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography provides definitive information on the solid-state structure, including bond lengths, bond angles, and the conformation of the molecule. While a crystal structure for this compound is not publicly available, analysis of closely related thiomorpholine sulfonyl and sulfone derivatives offers significant insight into its expected structural features. smolecule.comiucr.org

Crystallographic studies consistently show that the six-membered thiomorpholine ring, particularly in its sulfone or sulfonyl derivatives, predominantly adopts a chair conformation . nih.govmdpi.comiucr.org This conformation is the most thermodynamically stable arrangement as it minimizes steric and torsional strain. smolecule.com

In a study of diethyl 1,1-dioxo-3,5-bis(pyridin-2-yl)-1λ⁶,4-thiomorpholine-2,6-dicarboxylate, which features a thiomorpholine dioxide ring, the chair conformation was confirmed, and its specific geometry was detailed using puckering and asymmetry parameters. iucr.org Similarly, the crystal structure of 2-methyl-sulfanyl-1-(thiomorpholin-4-yl)-ethanone also reveals a distinct chair conformation for the thiomorpholine ring. nih.gov The analysis of 4-(4-nitrophenyl)thiomorpholine (B1608610) further corroborates that the low-energy chair conformation is the preferred arrangement in the solid state. mdpi.commpg.de

The geometry of the sulfonyl group and the thiomorpholine ring is well-defined by X-ray diffraction data from analogous compounds. The sulfur atom in thiomorpholine-1,1-dioxide derivatives exhibits a tetrahedral geometry. smolecule.com

Key geometric parameters from related structures are summarized below:

S=O Bond Lengths : The sulfur-oxygen double bond lengths in the sulfone group typically fall within the range of 1.43–1.45 Å, which is indicative of significant double-bond character. smolecule.com

S-N and S-C Bond Lengths : In thiomorpholine-1,1-dioxide derivatives, the sulfur-nitrogen and sulfur-carbon single bond lengths are generally found to be between 1.65 Å and 1.70 Å. smolecule.com Studies on sulfonamide drugs show that S-N bond lengths can vary and correlate with other molecular properties. researchgate.netsemanticscholar.org

C–S–C Bond Angle : In 4-(4-nitrophenyl)thiomorpholine, the C2–S1–C6 bond angle within the ring is approximately 99.5°, which is notably smaller than the ideal tetrahedral angle of 109.5°. mdpi.com

| Selected Bond Parameters in Thiomorpholine Derivatives | |

| Parameter | Typical Value (Å or °) |

| S=O Bond Length | 1.43 - 1.45 Å smolecule.com |

| S-N Bond Length | ~1.65 - 1.70 Å smolecule.com |

| S-C Bond Length | ~1.65 - 1.70 Å smolecule.com |

| C-S-C Ring Angle | ~99.5° mdpi.com |

Computational Approaches for Molecular Geometry and Intermolecular Interactions

Computational chemistry serves as a powerful tool to complement experimental data, providing insights into molecular structure, energetics, and the nature of non-covalent interactions that govern crystal packing. researchgate.netacs.org

Density Functional Theory (DFT) is widely used to investigate the electronic characteristics and geometries of thiomorpholine derivatives. researchgate.netacs.org DFT calculations can optimize the molecular structure in the gas phase, allowing for a comparison with the solid-state structure obtained from X-ray crystallography. mdpi.com

For instance, a computational study on 4-(4-nitrophenyl)thiomorpholine revealed that while the thiomorpholine ring maintains its chair conformation in both the crystal and the DFT-optimized gas-phase structure, the orientation of the nitrophenyl substituent differs. mdpi.commpg.de In the crystal, the substituent occupies a quasi-axial position, whereas DFT calculations predict the quasi-equatorial position to be more stable for an isolated molecule. This difference highlights the significant influence of intermolecular interactions in the solid state on the molecule's final conformation. mdpi.com DFT methods are also employed to calculate frontier molecular orbital energies (HOMO-LUMO), which are crucial for understanding the molecule's reactivity and electronic properties. researchgate.net

Hirshfeld surface analysis is a valuable computational technique for visualizing and quantifying intermolecular interactions within a crystal lattice. mdpi.commpg.denih.gov This method maps the close contacts between neighboring molecules, providing a detailed picture of the crystal packing.

By generating a 3D Hirshfeld surface and corresponding 2D fingerprint plots, the contributions of different types of non-covalent interactions can be determined. For 4-(4-nitrophenyl)thiomorpholine, this analysis revealed that the crystal structure is stabilized by a combination of C–H···O weak hydrogen bonds and face-to-face aromatic stacking, which together form centrosymmetric dimers. mdpi.commpg.de The fingerprint plots quantify the percentage contribution of various contacts, such as H···H, O···H, and C···H, to the total Hirshfeld surface area, offering a quantitative understanding of the forces holding the crystal together. nih.gov This type of analysis would be instrumental in understanding the crystal packing of this compound.

Q & A

Q. What are the key synthetic routes for thiomorpholine-4-sulfonyl fluoride derivatives, and what methodological considerations are critical for reproducibility?

this compound derivatives are typically synthesized via sulfonylation reactions. A common approach involves reacting thiols or disulfides with potassium fluoride under electrochemical oxidative coupling conditions, which avoids hazardous reagents and achieves high atom economy . For example, 3-(1,4-thiazinan-4-ylsulfonyl)aniline is synthesized by heating thiomorpholine with nitrobenzenesulfonyl chloride in 1,4-dioxane, followed by reduction with iron powder in acetic acid . Key considerations include:

- Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance reaction efficiency.

- Catalyst optimization : HATU and DIPEA improve amide bond formation in subsequent functionalization steps .

- Purification : Column chromatography and TLC (Rf value monitoring) ensure product purity.

Q. What safety protocols are essential when handling this compound in laboratory settings?

this compound derivatives are classified under GHS hazard categories for acute toxicity and skin/eye irritation. Mandatory protocols include:

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles .

- Ventilation : Use fume hoods to avoid inhalation of vapors (P264 precaution) .

- Storage : Keep containers tightly sealed in dry, cool environments to prevent hydrolysis .

Q. Which analytical techniques are most effective for characterizing this compound derivatives?

Standard characterization involves:

- Spectroscopy : ¹H/¹³C NMR to confirm sulfonamide bond formation and fluorine integration .

- Chromatography : TLC (e.g., Rf = 0.5 in ethyl acetate/hexane) monitors reaction progress .

- Mass spectrometry : High-resolution MS validates molecular weights.

- Elemental analysis : Confirms stoichiometric ratios of sulfur and fluorine .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for this compound in nucleophilic substitution reactions?

Discrepancies often arise from solvent polarity, temperature, or trace moisture. To address this:

- Control experiments : Compare reactivity in anhydrous DMF vs. aqueous-organic mixtures.

- Kinetic studies : Use pseudo-first-order conditions to isolate rate dependencies on fluoride concentration .

- Computational modeling : DFT calculations predict activation barriers for sulfonyl fluoride intermediates .

- Cross-validation : Replicate published protocols with strict moisture exclusion (e.g., Schlenk techniques) .

Q. What strategies optimize reaction yields in multi-step syntheses involving this compound?

Yield optimization requires:

- Stepwise monitoring : Use in-situ IR spectroscopy to track sulfonylation and amidation .

- Catalyst screening : Test alternatives to HATU (e.g., EDCI or DCC) for cost-sensitive applications.

- Temperature gradients : Gradual heating (e.g., 60°C to 100°C) minimizes side reactions during nitro-group reduction .

Q. How can structure-activity relationship (SAR) studies be designed for this compound-based inhibitors?

SAR workflows include:

- Analog synthesis : Vary substituents on the phenyl ring (e.g., electron-withdrawing groups) to modulate electronic effects .

- Biological assays : Measure IC₅₀ values against target enzymes (e.g., phosphatases) under standardized pH and temperature conditions.

- Crystallography : Resolve co-crystal structures to identify key binding interactions (e.g., sulfonyl-F hydrogen bonds) .

Q. What methodologies are recommended for assessing the hydrolytic stability of this compound in aqueous buffers?

- pH-rate profiling : Conduct stability tests across pH 3–10 to identify degradation thresholds .

- LC-MS monitoring : Quantify hydrolysis products (e.g., sulfonic acids) over 24–72 hours.

- Isotopic labeling : Use ¹⁸O-water to trace oxygen incorporation during hydrolysis .

Data Analysis and Reporting

Q. How should researchers present contradictory data in publications while maintaining scientific rigor?

- Transparent documentation : Highlight anomalies in supplementary materials (e.g., unexpected byproducts in NMR spectra) .

- Statistical validation : Apply ANOVA or t-tests to assess significance of divergent results .

- Contextual discussion : Compare findings with prior studies, noting variables like reagent purity or ambient humidity .

Q. What are best practices for tabulating and visualizing complex reaction data in manuscripts?

- Standardized tables : Include columns for substrate, solvent, temperature, yield, and characterization data (Rf, NMR shifts) .

- Mechanistic schemes : Use ChemDraw to illustrate synthetic pathways and key intermediates .

- Heatmaps : Visualize yield vs. reaction parameters (e.g., solvent polarity index) to identify trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.